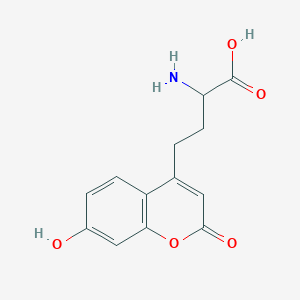
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is a compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its incorporation into proteins as a fluorescent tag, making it valuable in various biochemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid typically involves the reaction of 7-hydroxy-4-coumarinyl derivatives with amino acids under specific conditions. One common method includes the use of protective groups to ensure the selective reaction of functional groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the coumarin ring .
Scientific Research Applications
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a fluorescent tag in protein studies, allowing researchers to track protein interactions and conformations.
Biology: Incorporated into proteins to study cellular processes and protein dynamics.
Industry: Used in the development of fluorescent dyes and markers for various applications .
Mechanism of Action
The mechanism of action of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid involves its incorporation into proteins as a fluorescent tag. This allows researchers to study protein interactions and dynamics in real-time. The compound interacts with specific molecular targets and pathways, facilitating the visualization of protein behavior in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Methylcoumarin: Another coumarin derivative with similar fluorescent properties.
Ethyl 7-hydroxy-4-coumarinacetate: Similar structure but with an ethyl acetate moiety.
L-(7-hydroxycoumarin-4-yl)ethylglycine: A closely related compound used for similar applications .
Uniqueness
2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is unique due to its specific incorporation into proteins as a fluorescent tag, which is not commonly observed in other coumarin derivatives. This makes it particularly valuable in biochemical and cellular studies .
Properties
Molecular Formula |
C13H13NO5 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |
InChI |
InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18) |
InChI Key |
QEQAKQQRJFWPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
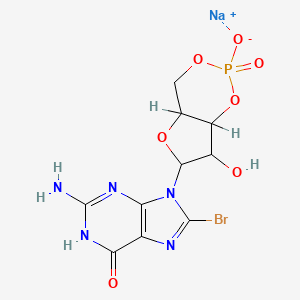

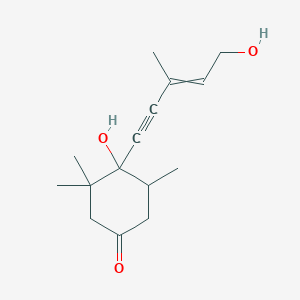
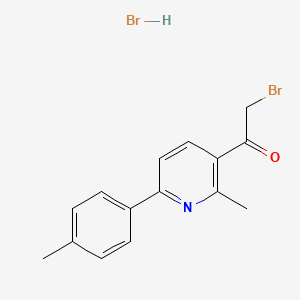
![(S)-[2-(6-Chloro-7-methyl-2-benzimidazolyl)-2-methyl-1-pyrrolidinyl][5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone](/img/structure/B13390928.png)
![[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)
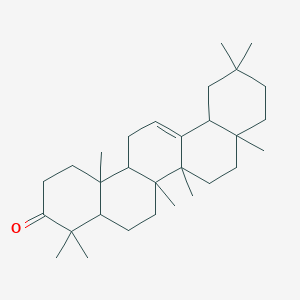

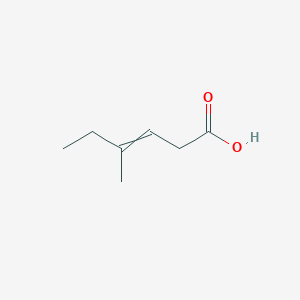

![17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13390965.png)
![2-{2-[(2S)-2-(2-aminoacetamido)-3-(1H-indol-3-yl)propanamido]acetamido}acetic acid](/img/structure/B13390966.png)
